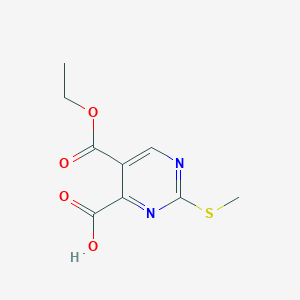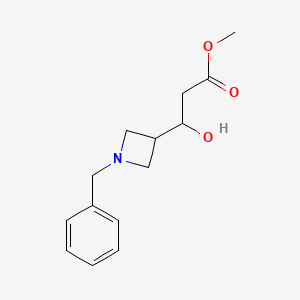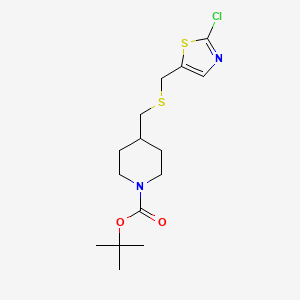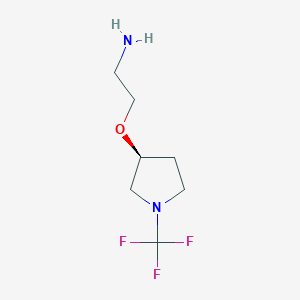
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an ethanamine moiety through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached to the pyrrolidine ring through an ether linkage, often using reagents like ethylene oxide or ethylene glycol derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
科学研究应用
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
相似化合物的比较
Similar Compounds
- (S)-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- ((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid
Uniqueness
(S)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group and the ether linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
属性
分子式 |
C7H13F3N2O |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
2-[(3S)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanamine |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)12-3-1-6(5-12)13-4-2-11/h6H,1-5,11H2/t6-/m0/s1 |
InChI 键 |
SPCFKXQJWVSXEJ-LURJTMIESA-N |
手性 SMILES |
C1CN(C[C@H]1OCCN)C(F)(F)F |
规范 SMILES |
C1CN(CC1OCCN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


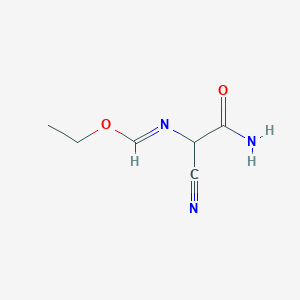

![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)
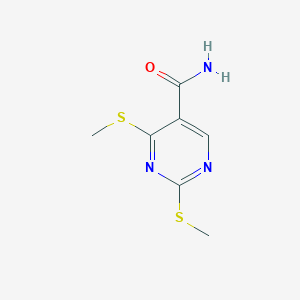

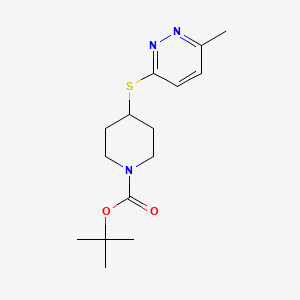
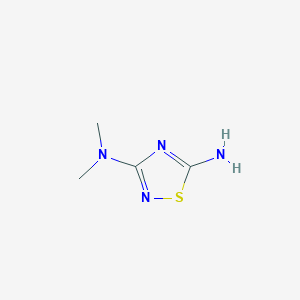

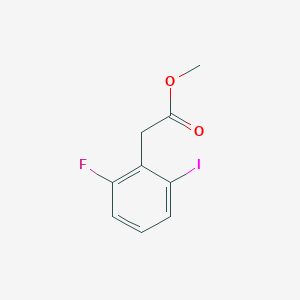
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
